molecular formula C15H26O3S B12584833 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- CAS No. 646517-69-3

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl-

Cat. No.: B12584833
CAS No.: 646517-69-3
M. Wt: 286.4 g/mol
InChI Key: PMCRJSPPPWFQGW-UHFFFAOYSA-N
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Description

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is a complex organic compound belonging to the thiophenone family Thiophenones are known for their aromatic sulfur-containing heterocyclic structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of thiophene, followed by subsequent functional group modifications. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2). The hydroxyl and hydroxyethyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of advanced catalysts and optimized reaction conditions to enhance efficiency. Purification steps such as distillation and recrystallization are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the thiophenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The aromatic thiophenone ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2(5H)-Furanone: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of sulfur.

    5-Hydroxy-2(5H)-furanone: A hydroxylated derivative of furanone with similar reactivity.

Uniqueness

2(5H)-Thiophenone, 4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octyl- is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical properties compared to oxygen-containing analogs

Properties

CAS No.

646517-69-3

Molecular Formula

C15H26O3S

Molecular Weight

286.4 g/mol

IUPAC Name

4-hydroxy-3-(1-hydroxyethyl)-5-methyl-5-octylthiophen-2-one

InChI

InChI=1S/C15H26O3S/c1-4-5-6-7-8-9-10-15(3)13(17)12(11(2)16)14(18)19-15/h11,16-17H,4-10H2,1-3H3

InChI Key

PMCRJSPPPWFQGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C(=C(C(=O)S1)C(C)O)O)C

Origin of Product

United States

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